Sedaxane

Description

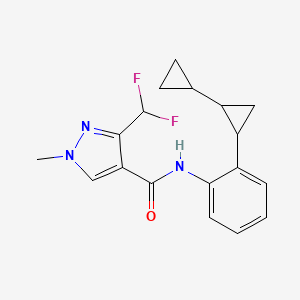

N-{2-[1,1'-bi(cyclopropyl)-2-yl]phenyl}-3-(difluoromethyl)-1-methyl-1pyrazole-4-carboxamide is an aromatic amide obtained by formal condensation of the carboxy group of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid with the amino group of 2-[1,1'-bi(cyclopropyl)-2-yl]aniline. It is an aromatic amide, an organofluorine compound, a member of pyrazoles, a ring assembly and a member of cyclopropanes.

This compound is the (trans)-isomer; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-(2-cyclopropylcyclopropyl)phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O/c1-23-9-14(16(22-23)17(19)20)18(24)21-15-5-3-2-4-11(15)13-8-12(13)10-6-7-10/h2-5,9-10,12-13,17H,6-8H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJQCBDIXRIYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2C3CC3C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058207 | |

| Record name | Sedaxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874967-67-6 | |

| Record name | Sedaxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874967-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sedaxane [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874967676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sedaxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sedaxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEDAXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHZ33J8Z9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Sedaxane on Succinate Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sedaxane is a broad-spectrum pyrazole-carboxamide fungicide that effectively controls a range of seed- and soil-borne fungal pathogens. Its mode of action is the specific inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, a critical component of both the mitochondrial electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle. This guide provides a detailed technical overview of the molecular mechanism by which this compound exerts its fungicidal activity, focusing on its interaction with the SDH enzyme complex. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing SDH inhibition, and visualizations of the key pathways and experimental workflows.

Introduction to this compound and Succinate Dehydrogenase

This compound is a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides.[1][2] These fungicides disrupt the cellular respiration of pathogenic fungi, leading to a halt in energy production and ultimately, cell death.[3] The target of this compound is the succinate dehydrogenase enzyme, a highly conserved protein complex located in the inner mitochondrial membrane.[4][5]

The SDH complex is composed of four protein subunits: SDHA, SDHB, SDHC, and SDHD.[4][5] SDHA and SDHB are hydrophilic subunits that extend into the mitochondrial matrix and form the catalytic core. SDHA contains the binding site for the substrate, succinate, and a covalently bound flavin adenine dinucleotide (FAD) cofactor. SDHB contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer.[4] SDHC and SDHD are hydrophobic, transmembrane subunits that anchor the complex to the inner mitochondrial membrane and form the ubiquinone (Coenzyme Q) binding site, also known as the Qp site.[4][5]

Mechanism of Action: Inhibition of the Qp Site

This compound functions as a potent and specific inhibitor of the SDH complex by binding to the ubiquinone reduction site (Qp site).[1] This binding pocket is a critical juncture for electron transfer within the respiratory chain. The oxidation of succinate to fumarate by the SDHA subunit releases two electrons. These electrons are then passed through the iron-sulfur clusters in SDHB to the Qp site, where they would normally reduce ubiquinone to ubiquinol.[4]

By occupying the Qp site, this compound physically obstructs the binding of the natural ubiquinone substrate.[1] This blockage effectively halts the transfer of electrons from the SDH complex to ubiquinone, thereby interrupting the mitochondrial electron transport chain at complex II.[3] The consequences of this inhibition are twofold:

-

Disruption of the Electron Transport Chain: The cessation of electron flow from complex II prevents the subsequent transfer of electrons to complex III and IV, ultimately inhibiting the production of ATP through oxidative phosphorylation.

-

Inhibition of the Tricarboxylic Acid (TCA) Cycle: The SDH-catalyzed oxidation of succinate to fumarate is a key step in the TCA cycle. The inhibition of this reaction leads to an accumulation of succinate and a disruption of the entire cycle, further compromising cellular energy metabolism.[6]

The formation of the Qp site is a collaborative effort of the SDHB, SDHC, and SDHD subunits.[7] The specific amino acid residues from these subunits that line the binding pocket and interact with SDHI fungicides are crucial for the inhibitor's potency and spectrum of activity.

Quantitative Inhibitory Activity of this compound

The efficacy of this compound as an SDH inhibitor is quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the fungicide required to inhibit 50% of the fungal growth or enzyme activity, respectively. The inhibitory activity of this compound has been evaluated against a range of plant pathogenic fungi.

| Fungal Species | Common Disease | EC50 / IC50 (µg/mL) | Reference |

| Rhizoctonia solani | Seedling damping-off, root rot | < 1 | [1] |

| Rhizoctonia solani | Root and stem rot | 0.1 | [4] |

| Ustilago nuda | Loose smut of barley | Activity demonstrated | [5][8] |

| Tilletia caries | Common bunt of wheat | Activity demonstrated | [5][7] |

| Monographella nivalis | Snow mould | Activity demonstrated | [5][7] |

| Pyrenophora graminea | Barley stripe | Activity demonstrated | [4][5] |

Note: Specific EC50/IC50 values for Ustilago nuda, Tilletia caries, and Monographella nivalis were not available in the searched literature, though their susceptibility to this compound is documented. The provided data for Rhizoctonia solani is based on mycelial growth inhibition assays.

Experimental Protocols

Determination of EC50 of this compound on Fungal Mycelial Growth

This protocol describes a method to determine the concentration of this compound that inhibits the mycelial growth of a target fungus by 50%.

Materials:

-

Pure culture of the target fungus (e.g., Rhizoctonia solani)

-

Potato Dextrose Agar (PDA)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Prepare Fungicide-Amended Media:

-

Autoclave PDA medium and cool to 50-55°C.

-

Add appropriate volumes of this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

-

Inoculation:

-

From the margin of an actively growing fungal culture, take a 5 mm agar plug using a sterile cork borer.

-

Place the fungal plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C for R. solani) in the dark.

-

-

Data Collection:

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.

-

-

Data Analysis:

-

Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the EC50 value from the resulting dose-response curve using probit analysis or other suitable statistical software.[1]

-

In Vitro Assay for Succinate Dehydrogenase Inhibition (DCPIP Assay)

This spectrophotometric assay measures the activity of SDH by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP). Inhibition of this activity by this compound can be quantified to determine its IC50 value.

Materials:

-

Isolated mitochondria or a mitochondrial protein fraction from the target fungus

-

SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

-

Succinate solution (substrate)

-

DCPIP solution (electron acceptor)

-

Phenazine methosulfate (PMS) solution (intermediate electron carrier)

-

This compound solutions at various concentrations

-

Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm

Procedure:

-

Preparation of Reaction Mixture:

-

In a microcuvette or a well of a 96-well plate, prepare a reaction mixture containing the SDH Assay Buffer, succinate, and DCPIP.

-

-

Enzyme and Inhibitor Addition:

-

Add the mitochondrial preparation (enzyme source) to the reaction mixture.

-

For the inhibitor assays, pre-incubate the mitochondrial preparation with various concentrations of this compound for a defined period before adding the substrate.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding PMS.

-

-

Measurement of Absorbance:

-

Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the SDH activity.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of change in absorbance per minute) for each reaction.

-

Determine the percentage of SDH inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.[3]

-

Visualizations

Signaling Pathway of this compound's Action

Caption: Mechanism of this compound inhibiting the mitochondrial respiratory chain.

Experimental Workflow for Determining IC50

Caption: Workflow for determining the IC50 of this compound on SDH activity.

Conclusion

This compound's mechanism of action is the targeted and potent inhibition of the succinate dehydrogenase enzyme at the ubiquinone binding site. This disruption of both the mitochondrial electron transport chain and the tricarboxylic acid cycle leads to a comprehensive failure of cellular energy metabolism in susceptible fungi. The detailed understanding of this mechanism, supported by quantitative data and standardized experimental protocols, is essential for the effective use of this compound in agriculture, for monitoring and managing fungicide resistance, and for the development of new and improved SDHI fungicides. The provided methodologies and visualizations serve as a valuable resource for researchers and professionals in the field of crop protection and drug development.

References

- 1. scispace.com [scispace.com]

- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. researchgate.net [researchgate.net]

- 4. frac.info [frac.info]

- 5. Biological activity of this compound---a novel broad-spectrum fungicide for seed treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 7. syngenta.co.uk [syngenta.co.uk]

- 8. frac.info [frac.info]

An In-depth Technical Guide to the Synthesis of Sedaxane and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Sedaxane, a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide, and explores pathways for the creation of its analogues. This document details the necessary chemical precursors, reaction schemes, and experimental protocols, supported by quantitative data and spectroscopic information for key compounds.

The Core Synthesis of this compound

The synthesis of this compound, chemically known as N-(2-([1,1'-bicyclopropan]-2-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, is a multi-step process that hinges on the coupling of two primary precursors: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1) and 2-([1,1'-bi(cyclopropan)]-2-yl)aniline (2) .

A general overview of the this compound synthesis is depicted in the following workflow:

Caption: Overall workflow for the synthesis of this compound.

Synthesis of Precursor 1: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its Acid Chloride

The synthesis of the pyrazole carboxylic acid component is a critical part of the overall process. One common and efficient route starts from ethyl difluoroacetate.

Caption: Synthetic pathway for the pyrazole acid chloride precursor.

Experimental Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid [1][2]

A widely adopted industrial method for the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves the following key steps:

-

Claisen Condensation: Ethyl difluoroacetate undergoes a Claisen condensation reaction to yield ethyl difluoroacetoacetate.

-

Reaction with Triethyl Orthoformate: The resulting ethyl difluoroacetoacetate is then treated with triethyl orthoformate in the presence of acetic anhydride to form an intermediate, ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate.

-

Cyclization with Methylhydrazine: This intermediate undergoes cyclization with methylhydrazine to form the pyrazole ring, yielding ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.

-

Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid, typically using a base like sodium hydroxide followed by acidification.

Experimental Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1)

The conversion of the carboxylic acid to the acid chloride is a standard procedure.

-

To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in an inert solvent such as toluene, an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride is added.

-

The reaction mixture is typically heated to reflux until the conversion is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.

| Step | Reactants | Reagents and Conditions | Yield (%) | Purity (%) |

| 1-3. Pyrazole Ester Formation | Ethyl difluoroacetate | 1. Claisen Condensation; 2. Triethyl orthoformate, Ac₂O; 3. Methylhydrazine | High | >95 |

| 4. Hydrolysis | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | NaOH, then acid workup | >90 | >98 |

| 5. Acid Chloride Formation | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | SOCl₂ or Oxalyl chloride, heat | Nearly quantitative | Used directly |

Spectroscopic Data for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid:

-

¹H NMR (400MHz, DMSO-d₆): δ = 12.71 (s, 1H), 8.33 (s, 1H), 7.19 (t, 1H), 3.89 (s, 3H).

-

LC-MS: [M+H]⁺ at m/z 177.047.

Synthesis of Precursor 2: 2-([1,1'-bi(cyclopropan)]-2-yl)aniline

The synthesis of the novel aniline derivative is a key innovation in the this compound synthesis. A common industrial approach, often referred to as the Kishner approach, starts from 2-chlorobenzaldehyde.

Caption: Synthetic pathway for the aniline precursor.

Experimental Protocol: Synthesis of 2-([1,1'-bi(cyclopropan)]-2-yl)aniline (2) [3]

-

Aldol Condensation: 2-Chlorobenzaldehyde is reacted with cyclopropyl methyl ketone in a base-catalyzed aldol condensation to form an α,β-unsaturated carbonyl compound.

-

Dihydropyrazole Formation: The resulting unsaturated ketone is then treated with hydrazine to form a dihydropyrazole derivative.

-

Second Cyclopropane Ring Formation: Treatment with a strong base, such as potassium hydroxide, leads to the formation of the second cyclopropane ring, yielding 2-(1,1'-bicyclopropan-2-yl)chlorobenzene.

-

Buchwald-Hartwig Amination: The final step is a palladium-catalyzed Buchwald-Hartwig amination. The aryl chloride is coupled with an ammonia equivalent, such as benzophenone imine, in the presence of a palladium catalyst and a suitable ligand. Subsequent hydrolysis of the imine yields the desired aniline.

A general protocol for a Buchwald-Hartwig amination of an aryl halide with an amine is as follows:

-

An oven-dried reaction vessel is charged with the aryl halide, the amine, a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., Cs₂CO₃, NaOtBu).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

An anhydrous solvent, such as toluene or dioxane, is added, and the mixture is heated with stirring for several hours until the reaction is complete.

-

The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.

| Step | Starting Material | Key Reagents and Conditions | Yield (%) | Purity (%) |

| 1. Aldol Condensation | 2-Chlorobenzaldehyde | Cyclopropyl methyl ketone, base | Good | >90 |

| 2. Dihydropyrazole Formation | α,β-Unsaturated Ketone | Hydrazine | High | >95 |

| 3. Bicyclopropane Formation | Dihydropyrazole Derivative | KOH | Good | >95 |

| 4. Buchwald-Hartwig Amination | 2-(1,1'-bicyclopropan-2-yl)chlorobenzene | Pd catalyst, ligand, base, ammonia equivalent, then hydrolysis | Good | >98 |

Final Coupling Step: Synthesis of this compound

The final step in the synthesis of this compound is the amide bond formation between the pyrazole acid chloride and the aniline derivative.

Experimental Protocol: Synthesis of this compound

-

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1) is dissolved in a suitable solvent, such as toluene.

-

A solution of 2-([1,1'-bi(cyclopropan)]-2-yl)aniline (2) in the same solvent is added to the acid chloride solution.

-

A base, such as triethylamine, is added to scavenge the HCl generated during the reaction.

-

The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete.

-

The resulting mixture is then worked up, which may involve washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

-

The crude this compound is then purified, for example, by recrystallization or column chromatography.

A reported scale-up synthesis gives a yield of >85% for this final coupling step.

Spectroscopic Data for this compound:

-

UV/VIS: λmax at 225, 265, and 295 nm in a neutral solution.

-

IR (cm⁻¹): 3321, 3000, 1646, 1552, 1042, 766.

-

¹H NMR (ppm): 0–0.3, 0.6–1.1, 1.5, 3.8, 6.8, 6.9–8, 8.1.

-

¹³C NMR (ppm): 2.8–22.2, 39.6, 76.7–77.3, 109.2–113.8, 117.5–127.5, 132.6–137.0, 143.1, 159.5.

-

MS (m/z): Molecular ion [M]⁺ at 331, with major fragments at 302, 290, 282, 263, 172, 159, and 130.

Synthesis of this compound Analogues

The synthesis of this compound analogues can be achieved by modifying either the pyrazole carboxylic acid moiety or the aniline moiety. This allows for the exploration of the structure-activity relationship (SAR) and the development of new fungicides with potentially improved properties.

Analogues with a Modified Pyrazole Core

The pyrazole core can be modified by introducing different substituents at various positions of the pyrazole ring. This can be achieved by starting with appropriately substituted precursors for the pyrazole synthesis.

Caption: Synthesis of this compound analogues with a modified pyrazole core.

For example, analogues with different groups at the 3-position of the pyrazole ring, such as a trifluoromethyl group instead of a difluoromethyl group, can be synthesized by using the corresponding 3-(trifluoromethyl)pyrazole precursor. The synthesis of such precursors often follows similar cyclization strategies as described for the original pyrazole moiety, but with appropriately substituted starting materials.

Analogues with a Modified Aniline Moiety

Modifications to the aniline part of the molecule can be introduced by synthesizing different aniline derivatives and coupling them with the pyrazole acid chloride (1).

Caption: Synthesis of this compound analogues with a modified aniline moiety.

The synthesis of these aniline analogues would follow similar synthetic strategies as for the original aniline precursor, starting from different substituted benzaldehydes or other suitable starting materials. The Buchwald-Hartwig amination is a versatile reaction that allows for the coupling of a wide range of aryl halides with amines, making it a powerful tool for the synthesis of a diverse library of aniline analogues.

Conclusion

The synthesis of this compound is a testament to modern organic synthesis, involving key transformations such as Claisen condensations, cyclizations, and palladium-catalyzed cross-coupling reactions. This guide provides a detailed framework for the synthesis of this compound and offers logical pathways for the creation of its analogues. The provided experimental outlines, quantitative data, and spectroscopic information serve as a valuable resource for researchers in the field of agrochemical development and medicinal chemistry. Further exploration into the synthesis of novel analogues based on the principles outlined herein holds the potential for the discovery of new and more effective fungicides.

References

- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 3. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

The Core Mechanism of Sedaxane: A Technical Guide to its Inhibition of Fungal Respiration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedaxane is a broad-spectrum fungicide belonging to the pyrazole-carboxamide class of succinate dehydrogenase inhibitors (SDHIs), categorized under FRAC Group 7.[1] Developed by Syngenta, it is primarily utilized as a seed treatment to manage a variety of seed-borne and soil-borne fungal pathogens in numerous crops, including cereals and soybeans.[2][3] Its chemical structure is N-[2-([1,1′-Bi(cyclopropan)]-2-yl)phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. The commercial product is a mix of cis and trans isomers, with the trans isomers being the more active form. This guide provides an in-depth technical overview of this compound's mode of action on fungal respiration, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Mode of Action: Targeting Complex II of the Mitochondrial Electron Transport Chain

The primary mode of action of this compound is the inhibition of fungal respiration.[2][3] Specifically, it targets and binds to the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of the mitochondrial electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle.[1]

The SDH enzyme is composed of four subunits (SdhA, SdhB, SdhC, and SdhD). This compound binds to the ubiquinone-binding site (Q-site) of the SDH complex, which is formed by the SdhB, SdhC, and SdhD subunits. This binding competitively inhibits the natural substrate, ubiquinone (coenzyme Q10), from docking with the enzyme.

By blocking the Q-site, this compound effectively halts the transfer of electrons from succinate to ubiquinone. This disruption has two major consequences for the fungal cell:

-

Inhibition of the TCA Cycle: The oxidation of succinate to fumarate, a key step in the TCA cycle, is prevented. This leads to an accumulation of succinate and a deficit of fumarate, disrupting the central metabolic pathway for energy production.

-

Cessation of ATP Synthesis: The flow of electrons down the ETC is impeded. As electron transport is coupled to the pumping of protons across the inner mitochondrial membrane, this inhibition prevents the generation of the proton motive force necessary for ATP synthase to produce ATP.

The ultimate result of this respiratory inhibition is a severe depletion of cellular energy in the form of ATP, leading to the cessation of fungal growth and, eventually, cell death.[4]

Quantitative Data: Efficacy of this compound Against Fungal Pathogens

The efficacy of this compound is quantified by its half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values. These metrics indicate the concentration of the fungicide required to inhibit 50% of fungal growth or enzyme activity, respectively.

| Fungal Species | Parameter | Value (µg/mL) | Reference |

| Rhizoctonia solani | IC50 | 0.005 | [5] |

| Rhizoctonia solani (from soybean) | EC50 (average) | 0.1 | [6] |

| Rhizoctonia solani (from sugar beet) | EC50 (average) | 0.1 | [6] |

| Ustilago nuda | Effective Concentration Range | 0.001 - 10 | [7] |

| Pyrenophora graminea | Effective Concentration Range | 0.01 - 100 | |

| Tilletia caries | N/A | Data not publicly available | |

| Monographella nivalis | N/A | Data not publicly available |

Experimental Protocols

Succinate Dehydrogenase (SDH) Activity Assay (DCPIP Method)

This colorimetric assay measures the activity of the SDH enzyme by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).

Principle: In the presence of succinate, SDH catalyzes the reduction of DCPIP (a blue compound) to DCPIP-H2 (a colorless compound). The rate of this color change is proportional to the SDH activity and can be measured spectrophotometrically. The presence of an SDH inhibitor like this compound will decrease the rate of DCPIP reduction.

Materials:

-

Fungal mitochondria isolation buffer

-

Sodium succinate solution

-

DCPIP solution

-

Phenazine methosulfate (PMS) solution (as an intermediate electron carrier)

-

This compound solutions of varying concentrations

-

Spectrophotometer

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from the target fungal species using standard cell fractionation techniques.

-

Reaction Mixture Preparation: In a cuvette or microplate well, prepare a reaction mixture containing the mitochondrial suspension, sodium succinate, and DCPIP.

-

Initiation of Reaction: Add PMS to initiate the electron transfer to DCPIP.

-

Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 600 nm over time.

-

Inhibition Assay: Repeat the assay with the inclusion of varying concentrations of this compound in the reaction mixture to determine the IC50 value.

Tryptophan Fluorescence Quenching Assay for Binding Affinity

This biophysical assay can be used to study the binding interaction between this compound and the SDH enzyme.

Principle: The intrinsic fluorescence of tryptophan residues in a protein is sensitive to their local environment. When a ligand, such as this compound, binds to the protein in proximity to tryptophan residues, it can cause a change in the fluorescence signal, often a quenching (decrease) in intensity. The magnitude of this quenching can be used to determine the binding affinity (dissociation constant, Kd).

Materials:

-

Purified SDH enzyme

-

This compound solutions of varying concentrations

-

Fluorometer

Procedure:

-

Protein Preparation: Prepare a solution of the purified SDH enzyme in a suitable buffer.

-

Fluorescence Measurement: Excite the tryptophan residues in the SDH solution (typically around 295 nm) and measure the emission spectrum (peaking around 340 nm).

-

Titration: Sequentially add small aliquots of a concentrated this compound solution to the SDH solution.

-

Data Acquisition: After each addition of this compound, record the fluorescence emission spectrum.

-

Data Analysis: Plot the change in fluorescence intensity as a function of the this compound concentration and fit the data to a binding isotherm to calculate the dissociation constant (Kd).

Visualizations

Mitochondrial Electron Transport Chain and the Site of this compound Action

Caption: this compound inhibits Complex II (SDH) in the mitochondrial ETC.

Experimental Workflow for Assessing this compound's SDH Inhibition

Caption: Workflow for determining the IC50 of this compound on SDH activity.

Downstream Signaling Effects of this compound-Induced Mitochondrial Dysfunction

Caption: Downstream effects of this compound's inhibition of fungal respiration.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. Biological activity of this compound---a novel broad-spectrum fungicide for seed treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Biostimulant Effects of Seed-Applied this compound Fungicide: Morphological and Physiological Changes in Maize Seedlings [frontiersin.org]

- 5. Tilletia caries - Wikipedia [en.wikipedia.org]

- 6. frac.info [frac.info]

- 7. frac.info [frac.info]

a biological activity spectrum of Sedaxane against plant pathogens

An In-depth Technical Guide to the Biological Activity Spectrum of Sedaxane

Introduction

This compound is a broad-spectrum fungicide developed by Syngenta for the control of seed- and soil-borne diseases across a wide range of agricultural crops.[1] As a member of the pyrazole-carboxamide chemical class, this compound is classified as a Succinate Dehydrogenase Inhibitor (SDHI).[2][3] Its physicochemical properties have been optimized for seed treatment applications, providing both localized and systemic protection to the seed and emerging root system.[1][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, its spectrum of activity against key plant pathogens, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary mode of action for this compound is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[4][5] SDH is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[6] It catalyzes the oxidation of succinate to fumarate in the TCA cycle while simultaneously reducing ubiquinone to ubiquinol in the electron transport chain.[6]

By binding to the quinone reduction site (Q-site) of the SDH complex, this compound blocks this electron transfer to ubiquinone.[1] This disruption halts the production of ATP, the essential energy currency of the cell, ultimately leading to the cessation of fungal growth and cell death.[4] This targeted action provides potent fungicidal activity.

References

- 1. scispace.com [scispace.com]

- 2. apvma.gov.au [apvma.gov.au]

- 3. researchgate.net [researchgate.net]

- 4. Biological activity of this compound---a novel broad-spectrum fungicide for seed treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Sedaxane for Seed Treatment Optimization

For Researchers, Scientists, and Drug Development Professionals

Introduction: Sedaxane is a novel, broad-spectrum fungicide developed for the control of seed- and soil-borne diseases across a wide range of crops. As a member of the pyrazole-carboxamide class of fungicides, its mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain responsible for cellular respiration and energy production in fungi. The physicochemical properties of this compound have been meticulously optimized for its application as a seed treatment, ensuring localized and systemic protection for the seed and developing roots. This technical guide provides an in-depth overview of this compound's core physicochemical characteristics, details the methodologies for its evaluation, and discusses how these properties are leveraged for optimal seed treatment performance.

Physicochemical Properties of this compound

The efficacy, formulation stability, and environmental fate of a seed treatment are fundamentally governed by the active ingredient's physicochemical properties. This compound's characteristics, such as its low water solubility and moderate lipophilicity, are key to its function, allowing it to remain in the soil surrounding the seed and root zone for effective, long-lasting protection. A summary of its key properties is presented below.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value | Source(s) |

| IUPAC Name | N-[2-[1,1′-bicyclopropyl]-2-ylphenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | |

| CAS Number | 874967-67-6 | |

| Molecular Formula | C₁₈H₁₉F₂N₃O | |

| Molecular Weight | 331.4 g/mol | |

| Physical State | White to grey-beige powder | |

| Melting Point | 121.4 °C | |

| Decomposition Temp. | > 270 °C | |

| Vapor Pressure | < 1.4 × 10⁻⁶ Pa (at 20 °C) | |

| Water Solubility | 14 mg/L (at 20-25 °C) | |

| Solubility in Organic Solvents (at 20-25 °C) | Dichloromethane: 500 g/LAcetone: 410 g/LEthyl acetate: 200 g/LMethanol: 110 g/LToluene: 70 g/LOctanol: 20 g/LHexane: 0.41 g/L | |

| Octanol-Water Partition Coefficient (Log Kₒ/w) | 3.3 (at pH 6.5, 25 °C) | |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 257 - 662 mL/g | |

| Hydrolysis Half-life (t½) | Stable at pH 4, 5, 7, and 9 | |

| Aqueous Photolysis Half-life (DT₅₀) | 16.5 - 52 days (in natural/buffered water) | |

| Soil Photolysis Half-life (DT₅₀) | 239 - 253 days | |

| Aerobic Soil Metabolism Half-life (DT₅₀) | 296 - 422 days |

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound functions by targeting and inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, within the mitochondrial respiratory chain of fungal pathogens. This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site (Q-site) of the SDH complex, this compound blocks the oxidation of succinate to fumarate. This action halts the transfer of electrons to the respiratory chain, thereby disrupting the production of adenosine triphosphate (ATP), the primary energy currency of the cell. The resulting energy deficit leads to the cessation of fungal growth and eventual cell death. This targeted mode of action provides effective control against a range of devastating seed- and soil-borne fungi.

The Biostimulant Effects of Sedaxane on Plant Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedaxane, a succinate dehydrogenase inhibitor (SDHI) fungicide, has demonstrated significant biostimulant effects on various crops, independent of its primary role in pathogen control.[1][2][3][4][5] This technical guide provides an in-depth analysis of the physiological and morphological changes induced by this compound, offering a valuable resource for researchers and professionals in plant science and agricultural product development. The information presented herein is compiled from key studies investigating the biostimulatory properties of this compound, with a focus on its impact on plant growth, metabolism, and stress resilience.

Core Mechanism of Action

This compound's primary mode of action as a fungicide is the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial electron transport chain of fungi.[6][7] This disruption of cellular respiration leads to the death of fungal pathogens.[7] However, it is hypothesized that this compound may also interact with the plant's own SDH complex, leading to a cascade of physiological responses that contribute to its biostimulant effects.[1] Furthermore, this compound has been shown to induce transcriptional regulation of various genes and transcription factors, leading to alterations in metabolic pathways such as flavonoid and phenolic metabolism.[1][2]

Data Presentation: Quantitative Effects of this compound on Maize Seedlings

The following tables summarize the quantitative data from a study by Dal Cortivo et al. (2017) on the effects of different doses of seed-applied this compound on maize seedlings.[1][2][3]

Table 1: Morphological Effects of this compound on Maize Seedlings

| Parameter | Control (0 µ g/seed ) | This compound (25 µ g/seed ) | This compound (75 µ g/seed ) | This compound (150 µ g/seed ) |

| Shoot Biomass (g) | 0.48 | 0.53 (+10.4%) | 0.58 (+20.8%) | 0.50 (+4.2%) |

| Root Biomass (g) | 0.29 | 0.31 (+6.9%) | 0.32 (+10.3%) | 0.30 (+3.4%) |

| Root Length (cm) | 98.5 | 138.2 (+40.3%) | 157.6 (+60.0%) | 130.1 (+32.1%) |

| Root Area (cm²) | 35.4 | 46.8 (+32.2%) | 51.3 (+44.9%) | 43.2 (+22.0%) |

| Root Forks (n) | 489 | 654 (+33.7%) | 738 (+50.9%) | 621 (+27.0%) |

| Root Diameter (mm) | 0.41 | 0.38 (-7.3%) | 0.37 (-9.8%) | 0.39 (-4.9%) |

Data adapted from Dal Cortivo et al. (2017). Percentage change from control is shown in parentheses.[1][2][3]

Table 2: Physiological Effects of this compound on Maize Seedlings - Nitrogen Metabolism

| Parameter | Location | Control (0 µ g/seed ) | This compound (25 µ g/seed ) | This compound (75 µ g/seed ) | This compound (150 µ g/seed ) |

| Glutamine Synthetase (GS) Activity (µmol/g FW/h) | Shoot | 1.25 | 1.45 (+16.0%) | 1.62 (+29.6%) | 1.38 (+10.4%) |

| Root | 0.88 | 1.05 (+19.3%) | 1.18 (+34.1%) | 0.99 (+12.5%) | |

| Glutamate Synthase (GOGAT) Activity (µmol/g FW/h) | Shoot | 0.45 | 0.47 (+4.4%) | 0.48 (+6.7%) | 0.46 (+2.2%) |

| Root | 0.31 | 0.32 (+3.2%) | 0.33 (+6.5%) | 0.31 (0.0%) | |

| Total Protein Content (mg/g FW) | Shoot | 25.4 | 28.9 (+13.8%) | 31.2 (+22.8%) | 27.6 (+8.7%) |

| Root | 15.8 | 17.2 (+8.9%) | 18.5 (+17.1%) | 16.9 (+7.0%) |

Data adapted from Dal Cortivo et al. (2017). Percentage change from control is shown in parentheses.[1][2][3]

Table 3: Physiological Effects of this compound on Maize Seedlings - Phenylpropanoid Metabolism

| Parameter | Control (0 µ g/seed ) | This compound (25 µ g/seed ) | This compound (75 µ g/seed ) | This compound (150 µ g/seed ) |

| Phenylalanine Ammonia-Lyase (PAL) Activity (µmol/g FW/h) | 0.18 | 0.23 (+27.8%) | 0.25 (+38.9%) | 0.21 (+16.7%) |

| Total Soluble Phenols (mg/g FW) | 1.21 | 1.38 (+14.0%) | 1.25 (+3.3%) | 1.19 (-1.7%) |

| p-Coumaric Acid (µg/g FW) | 18.5 | 22.8 (+23.2%) | 22.0 (+18.9%) | 19.2 (+3.8%) |

| Caffeic Acid (µg/g FW) | 3.1 | 4.9 (+58.1%) | 4.4 (+41.9%) | 4.6 (+48.4%) |

| Syringic Acid (µg/g FW) | 1.2 | 1.5 (+25.0%) | 1.4 (+16.7%) | 1.3 (+8.3%) |

Data adapted from Dal Cortivo et al. (2017). Percentage change from control is shown in parentheses.[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Plant Growth and Treatment

-

Plant Material: Maize (Zea mays L.) seedlings.

-

Growth Conditions: Plants are grown in pots containing a sterilized mixture of sand and soil under controlled environmental conditions (e.g., 24/20°C day/night temperature, 14-hour photoperiod).

-

Seed Treatment: Seeds are treated with varying doses of this compound (e.g., 0, 25, 75, and 150 µg active ingredient per seed) formulated as a suspension concentrate.

-

Experimental Duration: Seedlings are typically grown to the 3-leaf stage (approximately 20 days after sowing) before harvesting for analysis.

Morphological Analysis

-

Biomass: Shoots and roots are separated, and their fresh weight is recorded. Dry weight is determined after oven-drying at a specified temperature (e.g., 70°C) until a constant weight is achieved.

-

Root Architecture: Root systems are carefully washed and scanned. The resulting images are analyzed using software (e.g., WinRHIZO) to quantify total root length, surface area, number of forks, and average diameter.

Biochemical Assays

-

Enzyme Extraction: Fresh plant tissue (leaf or root) is homogenized in an appropriate extraction buffer (specific to the enzyme being assayed) at low temperatures to prevent degradation. The homogenate is then centrifuged to obtain a crude enzyme extract.

-

Glutamine Synthetase (GS) Activity: GS activity is determined by measuring the formation of γ-glutamyl hydroxamate from glutamine and hydroxylamine in the presence of ADP and arsenate. The reaction product is quantified spectrophotometrically.

-

Glutamate Synthase (GOGAT) Activity: GOGAT activity is measured by monitoring the oxidation of NADH at 340 nm in the presence of L-glutamine and α-ketoglutarate.

-

Phenylalanine Ammonia-Lyase (PAL) Activity: PAL activity is assayed by measuring the rate of conversion of L-phenylalanine to trans-cinnamic acid, which is detected by an increase in absorbance at 290 nm.

-

Total Protein Content: The protein content of the enzyme extracts is determined using a standard method, such as the Bradford assay, with bovine serum albumin (BSA) as a standard.

Analysis of Phenolic Compounds

-

Extraction: Phenolic compounds are extracted from plant tissues using a solvent such as 80% methanol. The mixture is sonicated and centrifuged to obtain the extract.

-

Total Soluble Phenols: The total phenolic content is determined using the Folin-Ciocalteu reagent, with gallic acid as a standard. The absorbance is measured spectrophotometrically.

-

High-Performance Liquid Chromatography (HPLC): Individual phenolic acids (e.g., p-coumaric acid, caffeic acid, syringic acid) are separated and quantified by reverse-phase HPLC with UV detection.

Hormone-like Activity Bioassay (Audus Test)

-

Auxin-like Activity: The effect of this compound on root elongation is tested on a model plant like watercress (Lepidium sativum L.). Seeds are germinated on filter paper moistened with different concentrations of this compound. The reduction in root length compared to a control is indicative of auxin-like activity.[1][2]

-

Gibberellin-like Activity: The effect on shoot elongation is assessed using a plant like lettuce (Lactuca sativa L.). Seedlings are treated with various concentrations of this compound, and the enhancement of shoot growth is measured as an indicator of gibberellin-like activity.[1][2]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of this compound's biostimulant effects and a typical experimental workflow.

Caption: Proposed signaling pathway of this compound's biostimulant effects.

Caption: General experimental workflow for assessing this compound's biostimulant effects.

Conclusion

This compound exhibits clear biostimulant properties that extend beyond its fungicidal activity. The observed auxin- and gibberellin-like effects, coupled with the enhancement of nitrogen and phenylpropanoid metabolism, contribute to improved root development, increased biomass, and potentially greater tolerance to abiotic stresses.[1][2][3][8][9][10] The dose-dependent nature of these effects suggests an optimal application rate for maximizing the biostimulant benefits.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's biostimulant effects, offering a solid foundation for future research and development in this area. Further investigation into the precise molecular mechanisms and the priming effects of this compound could unlock new applications for this compound in enhancing crop productivity and resilience.[11]

References

- 1. Biostimulant Effects of Seed-Applied this compound Fungicide: Morphological and Physiological Changes in Maize Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Biostimulant Effects of Seed-Applied this compound Fungicide: Morphological and Physiological Changes in Maize Seedlings [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Biostimulant Effects of Seed-Applied this compound Fungicide: Morphological and Physiological Changes in Maize Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Early morpho-physiological response of oilseed rape under seed applied this compound fungicide and Rhizoctonia solani pressure [research.unipd.it]

- 6. This compound, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) - Synthesis Challenges and Biological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. google.com [google.com]

- 8. researchgate.net [researchgate.net]

- 9. research.unipd.it [research.unipd.it]

- 10. Succinate dehydrogenase inhibitor seed treatments positively affect the physiological condition of maize under drought stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Early morpho-physiological response of oilseed rape under seed applied this compound fungicide and Rhizoctonia solani pressure - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Guardian: An In-depth Technical History of Sedaxane's Discovery and Development

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Sedaxane, a cornerstone of modern seed treatment fungicides, emerged from an intensive discovery and development program at Syngenta Crop Protection.[1][2] As a member of the pyrazole-carboxamide class of succinate dehydrogenase inhibitors (SDHIs), this compound represents a significant advancement in the control of economically important seed- and soil-borne fungal pathogens.[1] Its journey from a laboratory concept to a globally registered product is a testament to a meticulous process of chemical synthesis, biological screening, and rigorous toxicological evaluation. This in-depth technical guide chronicles the discovery and development history of this compound, providing a comprehensive overview of its synthesis, mechanism of action, key experimental findings, and the logical progression that led to its commercialization.

Discovery and Chemical Synthesis

The development of this compound was the culmination of a comprehensive research initiative that explored hundreds of carboxamide analogues.[3] The core chemical structure of this compound is N-[2-([1,1′-Bi(cyclopropan)]-2-yl)phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.[4] This unique combination of a pyrazole carboxylic acid with a novel aryl amine is central to its high efficacy.

The synthesis of this compound is a multi-step process that involves the careful construction of its key building blocks.[4] A pivotal step is the formation of the novel amine derivative, which begins with 2-chlorobenzaldehyde. This is followed by a base-catalysed aldol condensation with cyclopropyl methyl ketone to form an α,β-unsaturated carbonyl compound. Subsequent reaction with hydrazine yields a dihydropyrazole derivative. Treatment with potassium hydroxide then forms the second cyclopropyl ring. The final aniline required for the amide coupling is generated through a Buchwald-Hartwig amination. The acid chloride of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is then coupled with this aniline to yield this compound.[4]

It is important to note that due to a lack of stereoselectivity in the formation of the second cyclopropane ring, this compound exists as a mixture of two diastereomers: cis and trans isomers.[4] The commercial product is predominantly composed of the more active trans isomers, typically in a ratio of greater than 80%.[4][5]

Mechanism of Action: Targeting Fungal Respiration

This compound's fungicidal activity stems from its potent and specific inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain of fungi.[3][4] This enzyme plays a critical role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and transferring electrons to the ubiquinone pool.

This compound acts by binding to the quinone reduction site (Q-site) of the SDH enzyme complex, thereby preventing the binding of its natural substrate, ubiquinone.[4] This blockage of the electron transport chain disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately leading to the cessation of fungal growth and cell death.[6]

Efficacy and Spectrum of Activity

This compound exhibits a broad spectrum of activity against a wide range of economically important seed- and soil-borne fungal pathogens.[1][2] Its efficacy has been demonstrated through extensive in vitro, greenhouse, and field trials.

Table 1: In Vitro Efficacy of this compound and Other SDHIs against Rhizoctonia solani

| Compound | IC50 (mg L-1) |

| This compound | 0.015 |

| Boscalid | 0.035 |

| Isopyrazam | 0.008 |

| Penthiopyrad | 0.012 |

| Fluopyram | 0.025 |

Source: Data adapted from scientific publications. Note: IC50 values represent the concentration of the fungicide that inhibits 50% of the mycelial growth of the fungus in vitro.

The data clearly indicates the high intrinsic potency of this compound against Rhizoctonia solani, a key target pathogen.

Greenhouse and field trials have consistently confirmed the high level of disease control provided by this compound as a seed treatment.

Table 2: Efficacy of this compound Seed Treatment against Fungal Pathogens in Greenhouse Trials

| Pathogen | Crop | Disease Control (%) |

| Ustilago nuda (Loose Smut) | Barley | >95 |

| Pyrenophora graminea (Leaf Stripe) | Barley | >90 |

| Rhizoctonia solani | Wheat | >90 |

| Tilletia caries (Common Bunt) | Wheat | >98 |

| Monographella nivalis (Snow Mold) | Wheat | >85 |

Source: Compiled from various efficacy studies.[1][7]

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

The in vitro efficacy of this compound is determined by measuring the inhibition of mycelial growth on a solid nutrient medium.

-

Medium Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.

-

Fungicide Incorporation: A stock solution of this compound in a suitable solvent (e.g., acetone) is prepared. Serial dilutions are made and added to the molten PDA to achieve the desired final concentrations.

-

Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the actively growing edge of a fungal culture and placed in the center of the fungicide-amended PDA plate.

-

Incubation: The plates are incubated in the dark at a temperature optimal for the specific fungus (e.g., 20-25°C).

-

Assessment: The diameter of the fungal colony is measured in two perpendicular directions after a specific incubation period (e.g., 3-7 days), or until the colony in the control plate reaches the edge.

-

Data Analysis: The percentage of growth inhibition is calculated relative to the control (no fungicide). The IC50 value is then determined by probit analysis.

Greenhouse Seed Treatment Efficacy Trial

Greenhouse trials are essential for evaluating the performance of this compound under controlled conditions that mimic early-season plant growth.

-

Seed Treatment: A slurry of the this compound formulation is prepared and applied to the seeds using a laboratory-scale seed treater to ensure uniform coverage.[3]

-

Soil Infestation (if applicable): For soil-borne pathogens like Rhizoctonia solani, the soil is artificially infested with a known amount of inoculum.

-

Sowing: Treated and untreated (control) seeds are sown in pots or trays containing the appropriate soil mix.

-

Growth Conditions: The pots are maintained in a greenhouse with controlled temperature, humidity, and light conditions that are conducive to both plant growth and disease development.[3]

-

Disease Assessment: Disease severity is assessed at specific time points after planting. This can involve visual ratings of disease symptoms on roots and shoots, or measurements of plant emergence, stand count, and plant height.

-

Data Analysis: The efficacy of the seed treatment is determined by comparing the disease levels and plant health parameters of the treated groups to the untreated control.

Toxicological Profile and Safety Assessment

A comprehensive battery of toxicological studies was conducted to evaluate the safety of this compound to humans and the environment. These studies are crucial for regulatory approval and for establishing safe handling and use practices.

Table 3: Summary of Toxicological Endpoints for this compound

| Study Type | Species | Results |

| Acute Oral Toxicity | Rat | Low toxicity |

| Acute Dermal Toxicity | Rat | Low toxicity |

| Acute Inhalation Toxicity | Rat | Low toxicity |

| Skin Irritation | Rabbit | Not an irritant |

| Eye Irritation | Rabbit | Slight irritant |

| Skin Sensitization | Mouse | Not a sensitizer |

| Mutagenicity/Genotoxicity | In vitro & In vivo | Negative |

| Reproductive & Developmental Toxicity | Rat, Rabbit | Not a reproductive or developmental toxicant |

Source: Publicly available regulatory summaries.

The toxicological data indicate that this compound has a low acute toxicity profile and is not a mutagen, reproductive, or developmental toxicant.

Development and Commercialization Timeline

The development of a new active ingredient like this compound is a lengthy and complex process.

Syngenta's research into the SDHI class of fungicides intensified following the market success of other compounds in this class.[8] The focused chemical synthesis and biological screening program ultimately led to the selection of this compound for its optimal physicochemical properties, broad spectrum of activity, and excellent crop safety when used as a seed treatment.[3] The first commercial products containing this compound, under the brand name Vibrance®, were launched in 2011.[4]

Conclusion

The discovery and development of this compound represent a significant achievement in the field of crop protection. Through a systematic approach of chemical design, biological evaluation, and comprehensive safety testing, Syngenta has provided growers with a highly effective tool for managing critical seed- and soil-borne diseases. Its unique mode of action, broad spectrum of activity, and favorable toxicological profile have established this compound as a leading seed treatment fungicide worldwide. The continued study of its properties and performance will undoubtedly contribute to the sustainable management of fungal diseases in a wide range of agricultural systems.

References

- 1. mda.state.mn.us [mda.state.mn.us]

- 2. Biological activity of this compound---a novel broad-spectrum fungicide for seed treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Biostimulant Effects of Seed-Applied this compound Fungicide: Morphological and Physiological Changes in Maize Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) - Synthesis Challenges and Biological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Sedaxane in Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedaxane is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class of chemicals.[1] It is primarily utilized as a seed treatment to protect a variety of crops from seed- and soil-borne fungal diseases.[2] Its mode of action involves the inhibition of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial electron transport chain of fungi, which disrupts cellular respiration and energy production, ultimately leading to fungal cell death.[1][2][3] Given its application method and persistence in the environment, understanding the toxicological impact of this compound on non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed toxicological profile of this compound, summarizing key data, experimental methodologies, and relevant biological pathways.

Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of this compound to a range of non-target organisms. Data has been compiled from various regulatory assessments and scientific studies.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

| Organism Category | Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | 0.58 | 96 hours | EFSA Conclusion (2012) |

| Cyprinus carpio (Common Carp) | 96-hour LC50 | 0.62 | 96 hours | APVMA (2013) | |

| Pimephales promelas (Fathead Minnow) | 33-day NOEC | 0.165 | 33 days | APVMA (2013) | |

| Aquatic Invertebrates | Daphnia magna (Water Flea) | 48-hour EC50 | 5.96 | 48 hours | APVMA (2013) |

| 21-day NOEC | 0.75 | 21 days | APVMA (2013) | ||

| Americamysis bahia (Mysid Shrimp) | 96-hour EC50 | 1.5 | 96 hours | APVMA (2013) | |

| Algae and Aquatic Plants | Pseudokirchneriella subcapitata | 72-hour ErC50 | >11 | 72 hours | EFSA Conclusion (2012) |

| Lemna gibba | 7-day ErC50 | >11 | 7 days | EFSA Conclusion (2012) |

Table 2: Acute and Chronic Toxicity of this compound to Terrestrial Organisms

| Organism Category | Species | Endpoint | Value | Exposure Duration | Reference |

| Birds | Colinus virginianus (Bobwhite Quail) | Acute Oral LD50 | >2250 mg/kg bw | Single Dose | EFSA Conclusion (2012) |

| Dietary LC50 | >5620 mg/kg diet | 5 days | EFSA Conclusion (2012) | ||

| Anas platyrhynchos (Mallard Duck) | Reproductive NOEC | 1050 mg/kg diet | 22 weeks | APVMA (2013) | |

| Bees | Apis mellifera (Honeybee) | Acute Oral LD50 | >100 µ g/bee | 48 hours | EFSA Conclusion (2012) |

| Acute Contact LD50 | >100 µ g/bee | 48 hours | EFSA Conclusion (2012) | ||

| Earthworms | Eisenia fetida | 14-day LC50 | >1000 mg/kg soil | 14 days | EFSA Conclusion (2012) |

| Reproductive NOEC | 2.4 mg/kg soil | 56 days | EFSA Conclusion (2012) | ||

| Soil Microorganisms | - | Nitrogen Transformation | <25% effect at 0.34 mg/kg soil | 28 days | EFSA Conclusion (2012) |

| - | Carbon Transformation | <25% effect at 0.34 mg/kg soil | 28 days | EFSA Conclusion (2012) |

Experimental Protocols

The toxicological data presented above are primarily generated using standardized test protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of the likely methodologies employed in the key studies.

Aquatic Toxicity Testing

-

Fish Acute Toxicity (based on OECD Guideline 203): This test evaluates the median lethal concentration (LC50) of a substance to fish over a 96-hour period.

-

Test Organisms: Typically, a cold-water species like rainbow trout (Oncorhynchus mykiss) and a warm-water species are used.

-

Procedure: Fish are exposed to a range of concentrations of this compound in a semi-static or flow-through system. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated at the end of the exposure period.

-

-

Aquatic Invertebrate Acute Immobilisation (based on OECD Guideline 202): This study determines the concentration at which 50% of Daphnia magna are immobilized (EC50) after 48 hours of exposure.

-

Test Organisms: Young daphnids (less than 24 hours old) are used.

-

Procedure: Daphnids are exposed to various concentrations of this compound in a static system. The number of immobilized individuals is recorded at 24 and 48 hours.

-

Data Analysis: The EC50 for immobilization is calculated at 48 hours.

-

Terrestrial Toxicity Testing

-

Avian Acute Oral Toxicity (based on OECD Guideline 223): This test determines the acute oral toxicity (LD50) of a substance to birds.

-

Test Organisms: A gallinaceous species like the bobwhite quail (Colinus virginianus) is commonly used.

-

Procedure: Birds are administered a single oral dose of this compound via gavage. They are then observed for at least 14 days for mortality and signs of toxicity.

-

Data Analysis: The LD50, expressed as mg of test substance per kg of body weight, is calculated.

-

-

Honeybee Acute Toxicity (based on OECD Guidelines 213 and 214): These tests assess the acute oral and contact toxicity to adult honeybees.

-

Procedure (Oral): Bees are fed a sucrose solution containing various concentrations of this compound.

-

Procedure (Contact): A precise dose of this compound in a suitable solvent is applied to the dorsal thorax of the bees.

-

Endpoint: Mortality is recorded over 48 to 96 hours, and the LD50 (in µg per bee) is determined for both routes of exposure.

-

-

Earthworm Acute Toxicity (based on OECD Guideline 207): This test evaluates the short-term toxicity of a substance to earthworms.

-

Test Organisms: Eisenia fetida is a standard test species.

-

Procedure: Earthworms are exposed to artificial soil treated with a range of this compound concentrations for 14 days. Mortality and changes in body weight are assessed.

-

Data Analysis: The LC50 is calculated at the end of the test.

-

Signaling Pathways and Mechanisms of Action

The primary mode of action of this compound is the inhibition of the succinate dehydrogenase (SDH) enzyme, which is a key component of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.

References

Environmental Fate and Degradation of Sedaxane in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the fungicide Sedaxane in the soil environment. The information is compiled from various regulatory assessments and scientific studies to support research and development activities.

Executive Summary

This compound is a pyrazole-carboxamide fungicide utilized as a seed treatment to control a broad spectrum of soil-borne and seed-borne fungal pathogens. Its persistence and degradation in soil are critical factors in assessing its environmental impact. The primary route of dissipation for this compound in the terrestrial environment is aerobic soil metabolism. It is considered persistent in soil, with degradation rates influenced by the application method (seed treatment versus direct soil application) and environmental conditions. This guide details the degradation pathways, summarizes key quantitative data, and outlines the experimental methodologies used to determine the environmental fate of this compound in soil.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Water Solubility | 14 mg/L | [1] |

| Vapor Pressure | Low (not specified) | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 3.3 | [2] |

| Dissociation Constant (pKa) | Does not dissociate | [1] |

Soil Degradation

The degradation of this compound in soil is a slow process primarily mediated by soil microorganisms under aerobic conditions. Photolysis on the soil surface can also contribute to a minor extent.

Aerobic Soil Metabolism

Aerobic soil metabolism is the principal mechanism of this compound degradation in the environment[3]. The rate of degradation is observed to be faster when applied as a seed treatment compared to direct soil application, likely due to the influence of the plant's rhizosphere[2]. The degradation does not always follow simple first-order kinetics; after an initial decline, the concentration of this compound can stabilize[1][4].

Anaerobic Soil Metabolism

Under anaerobic conditions, this compound is persistent[5].

Photolysis on Soil

Photolysis on soil surfaces contributes to the degradation of this compound, but to a lesser extent than aerobic metabolism[1][6]. The degradation is more rapid under irradiated conditions compared to dark controls[5].

Quantitative Degradation Data

The following tables summarize the key quantitative data on the degradation and dissipation of this compound in soil.

Table 2: Aerobic Soil Metabolism Half-Life (DT50) of this compound

| Condition | DT50 (days) | Soil Type | Reference |

| Laboratory - Direct Application | 296 - 422 | Various | [3] |

| Laboratory - Direct Application | 296 - 400 | Not specified | [1][6] |

| Laboratory - Direct Application | 193 - ~730 | Loam, Sandy Clay Loam | [5] |

| Laboratory - Seed Treatment | 34 - 95 | Various | [5] |

| Field - Seed Treatment | 23 - 118 | Various | [5] |

| Field - In-furrow Application | up to 127 | Various | [5] |

Table 3: Anaerobic Soil Metabolism Half-Life (DT50) of this compound

| Condition | DT50 (days) | Reference |

| Laboratory | 375 | [3] |

Table 4: Soil Photolysis Half-Life (DT50) of this compound

| Condition | DT50 (days) | Reference |

| Laboratory - Pyrazole-14C labelled (air-dried soil) | 104.7 | [5] |

| Laboratory - Pyrazole-14C labelled (moist soil) | 136.9 | [5] |

| Laboratory - Phenyl-14C labelled (air-dried soil) | 230.4 | [5] |

| Laboratory - Phenyl-14C labelled (moist soil) | 123.6 | [5] |

Mobility in Soil

This compound exhibits low to medium mobility in soil, with its movement being influenced by the organic carbon content of the soil[7].

Table 5: Soil Sorption of this compound

| Parameter | Value Range | Reference |

| Freundlich Adsorption Coefficient (Kfoc) | 257 - 662 mL/g | [3] |

| Organic Carbon-Normalized Sorption Coefficient (Koc) | 461 - 987 | [5] |

Degradation Pathway and Metabolites

The biotransformation of this compound in soil involves several key reactions, including N-demethylation of the pyrazole ring, hydroxylation of the phenyl ring, and amide hydrolysis[2][5]. This leads to the formation of several metabolites, with two major metabolites consistently identified in soil degradation studies: CSAA798670 and CSCD465008 [2]. These metabolites are more polar than the parent compound[2].

Experimental Protocols

The following sections outline the typical methodologies employed in studying the environmental fate of this compound in soil, based on regulatory guidelines such as OECD 307.

Aerobic Soil Metabolism Study (based on OECD 307)

This study aims to determine the rate and route of degradation of this compound in soil under aerobic conditions.

Methodology:

-

Test Substance: ¹⁴C-radiolabelled this compound (typically on the phenyl and/or pyrazole ring) is used to trace the parent compound and its metabolites.

-

Soil Selection: A range of representative agricultural soils are selected, characterized by their texture, pH, organic carbon content, and microbial biomass.

-

Sample Preparation and Application:

-

Fresh soil samples are sieved and their moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

-

The radiolabelled this compound is applied to the soil samples at a concentration representative of the intended field application rate.

-

-

Incubation:

-

The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C).

-

A continuous flow of humidified, carbon dioxide-free air is passed through the incubation vessels to maintain aerobic conditions.

-

Volatile organic compounds and ¹⁴CO₂ are trapped using appropriate solutions (e.g., ethylene glycol and potassium hydroxide).

-

-

Sampling: Duplicate or triplicate samples are taken at various time intervals throughout the study period (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days).

-

Extraction and Analysis:

-

Soil samples are extracted with a suitable solvent mixture (e.g., acetonitrile/water).

-

The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with radiometric detection to separate and quantify the parent this compound and its metabolites.

-

The identity of the major metabolites is confirmed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Non-extractable (bound) residues are quantified by combustion analysis of the extracted soil.

-

-

Data Analysis: The dissipation kinetics of this compound and the formation and decline of its metabolites are modeled to calculate DT50 (time to 50% dissipation) and DT90 values.

Analytical Method for this compound and Metabolites in Soil

The following is a representative analytical method for the quantification of this compound and its metabolites in soil samples.

Methodology:

-

Extraction:

-

Cleanup (Solid Phase Extraction - SPE):

-

Concentration and Reconstitution: The eluate is evaporated and the residue is reconstituted in a solution suitable for injection into the analytical instrument[3].

-

Instrumental Analysis:

-

The final extract is analyzed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)[3].

-

This technique provides high selectivity and sensitivity for the detection and quantification of the target compounds.

-

-

Quantification: The concentration of this compound and its metabolites in the soil sample is determined by comparing the instrument response to that of a calibration curve prepared from analytical standards.

Conclusion

This compound is a persistent fungicide in the soil environment, with aerobic metabolism being the primary degradation pathway. Its degradation rate is influenced by the application method, with faster dissipation observed in the presence of plants. The major metabolites, CSAA798670 and CSCD465008, are more polar than the parent compound. The mobility of this compound in soil is limited. The information presented in this guide provides a technical foundation for understanding the environmental behavior of this compound in soil.

References

- 1. oecd.org [oecd.org]

- 2. biotecnologiebt.it [biotecnologiebt.it]

- 3. epa.gov [epa.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 7. epa.gov [epa.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Sedaxane Residues in Crops

For Researchers, Scientists, and Drug Development Professionals